molecular formula C16H31NO6 B12310020 tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate

Cat. No.: B12310020
M. Wt: 333.42 g/mol
InChI Key: FOQBHBNSJSVLFF-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is a branched polyether-ester compound featuring a tert-butyl ester group, a central amide bond, and a trioxa (three ether) chain. Its molecular structure combines hydrophilicity (from ether and carbonyl groups) with lipophilicity (from tert-butyl and dimethyl moieties), making it suitable for applications requiring controlled solubility and stability, such as intermediates in organic synthesis or drug delivery systems.

Properties

Molecular Formula

C16H31NO6

Molecular Weight

333.42 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)7-9-20-11-12-21-10-8-17-14(19)23-16(4,5)6/h7-12H2,1-6H3,(H,17,19)

InChI Key

FOQBHBNSJSVLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of functional polymers and materials.

Biology:

  • Utilized in the modification of biomolecules for enhanced stability and functionality.
  • Applied in the development of drug delivery systems.

Medicine:

  • Serves as a precursor in the synthesis of pharmaceutical compounds.
  • Investigated for its potential therapeutic properties.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Applied in the formulation of advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of stable adducts.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate (CAS 2183440-73-3)

Structural Differences :

  • Ester Group : Replaces the tert-butyl group with a 2,5-dioxopyrrolidin-1-yl (NHS-type) active ester.
  • Reactivity : The NHS ester is highly reactive toward amines, enabling efficient conjugation in PROTAC linker systems or bioconjugation .
  • Stability : Less stable than tert-butyl esters; requires storage at -20°C under inert atmospheres to prevent hydrolysis .

Physicochemical Data :

Property Value
Molecular Formula C16H26N2O8
Molecular Weight 374.39 g/mol
Hazard Statements H315 (skin irritation), H319 (eye irritation)
Applications PROTAC linkers, bioconjugation

Key Distinction : The NHS ester’s reactivity contrasts with the tert-butyl analog’s stability, directing their use toward conjugation chemistry vs. protective intermediate roles.

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-methylbenzenesulfonate (CAS 206265-94-3)

Structural Differences :

  • Functional Group : Replaces the ester with a tosylate (sulfonate ester), a superior leaving group for nucleophilic substitution reactions .
  • Backbone : Shorter carbon chain (tridecan vs. tetradecan).

tert-Butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-73-9)

Structural Differences :

  • Ether Chain : Contains a tetraoxa (four ether) chain vs. trioxa in the target compound.
  • Functional Group : Tosyloxy group at position 14 instead of an ester.

Implications :

  • Enhanced hydrophilicity and flexibility due to the longer ether chain.
  • Tosyloxy group enables nucleophilic displacement reactions, unlike the inert tert-butyl ester .

2,5-Dioxopyrrolidin-1-yl 4,7,10,13,16,19,22,25-octaoxaoctacos-27-yn-1-oate (CAS 2182601-74-5)

Structural Differences :

  • Ether Chain : Octaoxa (eight ether) chain with an alkyne terminus.
  • Ester Group : NHS ester similar to CAS 2183440-73-3.

Biological Activity

Chemical Structure and Properties
tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is a synthetic organic compound with the molecular formula C14H27N1O7C_{14}H_{27}N_1O_7. Its complex structure includes multiple functional groups such as an oxo group, ether linkages, and an azatetradecan backbone. This unique architecture contributes to its potential applications in pharmaceuticals and biotechnology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are crucial for constructing the desired molecular architecture, which can influence the biological activity of the final product.

Research indicates that this compound may interact with specific biological targets, potentially influencing various cellular processes. Interaction studies have shown that compounds with similar structures can affect protein interactions and cellular signaling pathways. This compound's unique combination of functional groups may enhance its efficacy in drug delivery systems or bioconjugation applications .

Case Studies and Research Findings

  • Cancer Research : In studies involving ovarian cancer cells, compounds similar to this compound have been shown to inhibit transamidation functions of proteins involved in cancer progression. For instance, the inhibition of transglutaminase 2 (TG2), a multifunctional protein implicated in cancer metastasis, has been reported using structurally related compounds .
  • Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antimicrobial properties. In vitro assays have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey Biological Activity
This compound C14H27N1O7Potential drug delivery agent
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5,14-diazahexadecan-16-oic acid C16H29N2O6Anticancer activity via TG2 inhibition
tert-butyl 2-(hydroxyethoxy)ethylcarbamate C12H25NO4Antimicrobial properties

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